molecular formula C17H25N5O3S B2870806 2-((4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide CAS No. 497082-00-5

2-((4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide

Cat. No.: B2870806
CAS No.: 497082-00-5
M. Wt: 379.48
InChI Key: NHKNCZZXMHEJFL-UHFFFAOYSA-N
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Description

2-((4-Amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide is a synthetic small molecule characterized by a fused furo[2,3-d]pyrimidin-2-yl core substituted with amino and dimethyl groups at positions 4, 5, and 4. The thioether linkage (-S-) connects the heterocyclic scaffold to an acetamide moiety, which is further functionalized with a 3-morpholinopropyl group.

Properties

IUPAC Name

2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3S/c1-11-12(2)25-16-14(11)15(18)20-17(21-16)26-10-13(23)19-4-3-5-22-6-8-24-9-7-22/h3-10H2,1-2H3,(H,19,23)(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKNCZZXMHEJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC(=NC(=C12)N)SCC(=O)NCCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide typically involves multiple steps:

    Formation of the Furo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furo[2,3-d]pyrimidine ring system.

    Introduction of Amino and Dimethyl Groups: Amination and methylation reactions are carried out to introduce the amino and dimethyl groups at specific positions on the furo[2,3-d]pyrimidine ring.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under suitable conditions, often using a base such as sodium hydride.

    Attachment of the Morpholinopropyl Group: The final step involves the reaction of the thioether intermediate with 3-chloropropylmorpholine in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities, converting them to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while nucleophilic substitution could introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.

Medicine

The compound could have therapeutic potential, particularly if it exhibits activity against specific biological targets. Research into its pharmacokinetics, toxicity, and efficacy would be necessary to determine its suitability as a drug candidate.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity could also make it useful in various chemical processes.

Mechanism of Action

The mechanism by which 2-((4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways.

    DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Furo[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine: The target compound’s furopyrimidine core (oxygen-containing) contrasts with sulfur-containing thieno[2,3-d]pyrimidine derivatives, such as 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide (). Thieno derivatives often exhibit enhanced metabolic stability due to sulfur’s electron-withdrawing effects, whereas the furo analog may improve solubility . Key Difference: Oxygen (furo) vs. sulfur (thieno) in the fused ring system.
  • Benzothieno[3,2-d]pyrimidinone: N-(4-methylbenzyl)-2-((3-(3-morpholinopropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl)thio)acetamide () shares the morpholinopropyl-acetamide side chain but incorporates a benzothieno-pyrimidinone core. The aromatic benzothieno system may enhance π-π stacking interactions in biological targets compared to the smaller furopyrimidine .

Substituent Modifications

  • Amino and Dimethyl Groups: The 4-amino and 5,6-dimethyl substituents on the furopyrimidine core are unique to the target compound. Analogues like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () lack these groups, which could reduce binding specificity or solubility .
  • Morpholinopropyl Side Chain: The 3-morpholinopropyl group is a distinguishing feature. Similar morpholine-containing compounds, such as N-(3-cyano-5,6-dihydro-4H-cyclopenta(b)thiophene) derivatives (), demonstrate enhanced cellular permeability and kinase inhibition, suggesting this moiety may optimize pharmacokinetics .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Reference
2-((4-Amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide Furo[2,3-d]pyrimidine 4-Amino, 5,6-dimethyl; 3-morpholinopropyl Hypothesized kinase/WNT inhibition N/A
2-((3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide Thieno[2,3-d]pyrimidine 3-Ethyl, 5,6-dimethyl; 4-isopropylphenyl Not reported; structural analogue
N-(4-methylbenzyl)-2-((3-(3-morpholinopropyl)-4-oxobenzothieno[3,2-d]pyrimidin-2-yl)thio)acetamide Benzothieno[3,2-d]pyrimidinone 3-Morpholinopropyl; 4-methylbenzyl Enhanced solubility/kinase interactions
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidin-2-yl 4-Methyl; 2,3-dichlorophenyl Antiproliferative (MCF7: IC₅₀ ~2–5 µM)
IWP2 Thieno[3,2-d]pyrimidine Phenyl; tetrahydro-oxo WNT secretion inhibitor (COL10A1 suppression)

Research Implications

The target compound’s combination of a furopyrimidine core, amino-dimethyl substituents, and morpholinopropyl side chain positions it as a novel candidate for kinase or WNT pathway modulation. Future studies should prioritize:

Kinase Profiling : Testing against tyrosine kinases (e.g., EGFR, VEGFR) based on structural parallels to and .

Solubility Optimization : Leveraging the morpholine group’s polarity to improve bioavailability.

Synthetic Scalability : Refining alkylation and purification steps to match the >95% purity seen in analogues ().

Biological Activity

The compound 2-((4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a furo[2,3-d]pyrimidine moiety linked to a morpholinopropyl group through a thioether bond, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O2SC_{16}H_{20}N_4O_2S, with a molecular weight of approximately 344.42 g/mol. The presence of functional groups such as amino, thio, and morpholino enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research has indicated that derivatives of furo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to the target molecule have shown cytotoxic effects against various cancer cell lines. In a study evaluating thienopyrimidine derivatives, compounds demonstrated IC50 values in the nanomolar range against breast cancer cell lines like MCF-7 and MDA-MB-231 . The mechanism of action often involves the inhibition of key enzymes or pathways associated with tumor growth.

CompoundCell LineIC50 (nM)
Compound AMCF-79.1
Compound BMDA-MB-23128.0
Target CompoundMCF-7TBD

The biological activity of this compound may involve several mechanisms:

  • Thymidylate Synthase Inhibition : Similar compounds have been reported to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis and repair, leading to reduced proliferation of cancer cells .
  • EGFR-TK Inhibition : Some derivatives have shown the ability to inhibit the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is often overexpressed in cancers .
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which can contribute to its overall anticancer efficacy by reducing oxidative stress in cells .

Case Studies

In vitro studies have been conducted to assess the cytotoxicity and antiproliferative activities of related compounds:

  • A series of thieno[2,3-d]pyrimidine derivatives were tested against human cancer cell lines including MCF-7 and HT1080. The most potent derivative exhibited an IC50 value of 3 nM against VEGF/KDR receptors, indicating strong antitumor activity .

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